molecular formula C14H14N2OS B2674432 N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 2305452-26-8

N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2674432
CAS No.: 2305452-26-8
M. Wt: 258.34
InChI Key: XCRYGFIDSFWLLX-UHFFFAOYSA-N
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Description

N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a benzyl group at the 4-position, a methyl group at the 5-position, and a prop-2-enamide group at the 2-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.

Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-Benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide can be compared with other thiazole derivatives such as:

    N-(4-Benzyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group. It also exhibits antimicrobial and anticancer activities.

    N-(5-Methyl-1,3-thiazol-2-yl)benzamide: Contains a benzamide group and is known for its anti-inflammatory properties.

    2-Amino-4-benzylthiazole: Lacks the prop-2-enamide group but has significant antimicrobial activity.

The uniqueness of this compound lies in its combination of substituents, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4-benzyl-5-methyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-3-13(17)16-14-15-12(10(2)18-14)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRYGFIDSFWLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C=C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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